

Application Note: Ultrasensitive Quantification of Josamycin in Complex Matrices by UHPLC-MS/MS

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Compound of Interest		
Compound Name:	Josamycin	
Cat. No.:	B1673084	Get Quote

Abstract

This application note presents a robust and highly sensitive method for the determination of **josamycin** in complex biological and environmental matrices, including animal feed, tissues, and milk. The method utilizes Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. The developed protocols for sample preparation are optimized for each matrix to ensure high recovery and minimal matrix effects. This method is suitable for researchers, scientists, and professionals in drug development and food safety for the routine monitoring and pharmacokinetic studies of **josamycin**.

Introduction

Josamycin is a macrolide antibiotic used in veterinary medicine to treat and prevent bacterial infections.[1] Its use can lead to the presence of residues in food products of animal origin, which necessitates sensitive and reliable analytical methods for monitoring to ensure food safety and conduct pharmacokinetic studies. UHPLC-MS/MS has become the gold standard for the analysis of antibiotic residues due to its high sensitivity, selectivity, and accuracy.[2] This application note provides detailed protocols for the extraction of **josamycin** from animal feed, animal tissue, and milk, followed by its quantification using a validated UHPLC-MS/MS method.

Experimental Protocols



Sample Preparation

A summary of the sample preparation protocols for different matrices is presented in Table 1.

Table 1: Summary of Sample Preparation Protocols for Josamycin Analysis

Matrix	Extraction Solvent	Clean-up Technique
Animal Feed	Methanol:Acetonitrile (1:1, v/v)	Solid-Phase Extraction (SPE) with HLB cartridges
Animal Tissue	Acetonitrile or Chloroform	Solid-Phase Extraction (SPE) with diol cartridges or Liquid- Liquid Extraction
Milk	Acetonitrile	Liquid-Liquid Extraction with hexane

Protocol 1: Extraction of **Josamycin** from Animal Feed

- Weigh 5 g of homogenized animal feed sample into a 50 mL polypropylene centrifuge tube.
- Add 20 mL of methanol:acetonitrile (1:1, v/v) solution.
- Vortex for 1 minute and then shake on a mechanical shaker for 30 minutes.
- Centrifuge at 8000 rpm for 10 minutes.
- Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 5 mL of phosphate buffer (pH 8, 0.1 mol/L).
- Condition an HLB SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
- Load the reconstituted sample onto the SPE cartridge.
- Wash the cartridge with 5 mL of deionized water.
- Elute the analyte with 5 mL of methanol.



 Evaporate the eluate to dryness and reconstitute in 1 mL of the mobile phase for UHPLC-MS/MS analysis.[1][2]

Protocol 2: Extraction of **Josamycin** from Animal Tissue (Muscle, Liver, Kidney)

- Weigh 2 g of homogenized tissue sample into a 50 mL polypropylene centrifuge tube.
- Add 10 mL of acetonitrile.
- Homogenize the sample using a high-speed homogenizer for 1 minute.
- Centrifuge at 10,000 rpm for 15 minutes at 4°C.
- Transfer the supernatant to a clean tube.
- For fatty matrices, a liquid-liquid extraction with n-hexane can be performed to remove lipids.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 1 mL of the mobile phase for UHPLC-MS/MS analysis.

Protocol 3: Extraction of **Josamycin** from Milk

- Pipette 10 mL of milk sample into a 50 mL polypropylene centrifuge tube.
- Add 20 mL of acetonitrile.
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 8000 rpm for 10 minutes.
- Transfer the supernatant to a new tube.
- Add 10 mL of n-hexane and vortex for 1 minute for defatting.
- Centrifuge at 5000 rpm for 5 minutes.
- Discard the upper hexane layer.



- Evaporate the acetonitrile layer to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 1 mL of the mobile phase for UHPLC-MS/MS analysis.

UHPLC-MS/MS Analysis

Table 2: UHPLC and MS/MS Parameters for **Josamycin** Analysis



Parameter	Condition		
UHPLC System			
Column	C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μm)		
Mobile Phase A	0.1% Formic acid in Water		
Mobile Phase B	0.1% Formic acid in Acetonitrile		
Gradient	0-1 min: 10% B; 1-8 min: 10-90% B; 8-9 min: 90% B; 9-9.1 min: 90-10% B; 9.1-12 min: 10% B		
Flow Rate	0.3 mL/min		
Column Temperature	40°C		
Injection Volume	5 μL		
MS/MS System			
Ionization Mode	Electrospray Ionization (ESI), Positive		
Precursor Ion (m/z)	828.4 [M+H]+		
Product Ion (Quantifier)	174.1		
Collision Energy (Quantifier)	25 eV		
Product Ion (Qualifier)	158.1		
Collision Energy (Qualifier)	35 eV		
Dwell Time	100 ms		
Declustering Potential	80 V		
Ion Source Temperature	500°C		

Quantitative Data Summary

The described UHPLC-MS/MS method was validated for its performance in various matrices. A summary of the quantitative data is presented in Table 3.



Table 3: Quantitative Performance of the UHPLC-MS/MS Method for Josamycin

Matrix	Recovery (%)	RSD (%)	LOQ (µg/kg)	Linearity (r²)
Animal Feed	82.4 - 93.0	< 17.4	20	> 0.99
Porcine Tissue	> 88	4.9	100	> 0.999
Bovine Muscle	80 - 112	4 - 17	5	> 0.99
Milk	63.8 - 95.9	< 15	10	> 0.99

Data compiled from multiple sources.[1][2] Specific performance may vary based on the exact matrix and instrumentation.

Experimental Workflow and Method Validation

The overall workflow for the analysis of **josamycin** in complex matrices is depicted in the following diagram.



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Caption: General experimental workflow for **josamycin** analysis.

Method validation is a critical step to ensure the reliability of the analytical results. The key parameters for method validation are outlined below.





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Caption: Key parameters for method validation.

Conclusion

The UHPLC-MS/MS method described in this application note provides a highly sensitive, selective, and reliable approach for the quantification of **josamycin** in various complex matrices. The detailed protocols for sample preparation and instrumental analysis can be readily implemented in analytical laboratories for routine monitoring, regulatory compliance, and research purposes. The presented method demonstrates excellent performance in terms of recovery, precision, and sensitivity, making it a valuable tool for ensuring food safety and supporting veterinary drug development.

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References

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